4-Phenoxybenzaldehyde
Overview
Description
4-Phenoxybenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by the presence of a phenoxy substituent group attached to the benzene ring. It is a derivative of benzaldehyde with the phenoxy group at the 4-position, which can influence its reactivity and physical properties. This compound is of interest in various chemical syntheses and applications due to its unique structural features.
Synthesis Analysis
The synthesis of derivatives related to 4-phenoxybenzaldehyde can be achieved through various methods. For instance, 4-fluoro-3-phenoxybenzaldehyde was synthesized using the Sommelet reaction, which involved chlorination of 4-fluoro-3-phenoxytoluene followed by a reaction with hexamethylenetetramine . Another related compound, 4-benzyloxy-2-methoxybenzaldehyde, was synthesized from 3-methoxyphenol via O-alkylation and Vilsmeier-Hack (V-H) reactions, achieving an overall yield of 82.26% . These methods demonstrate the versatility of synthetic approaches for producing phenoxybenzaldehyde derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 4-phenoxybenzaldehyde can be characterized using various analytical techniques. For example, the novel binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde was studied using IR, NMR, elemental analysis, and UV-Vis absorption spectra, with XRD confirming the formation of the complex . These techniques are essential for understanding the molecular structure and confirming the identity of synthesized compounds.
Chemical Reactions Analysis
4-Phenoxybenzaldehyde and its derivatives can undergo a range of chemical reactions. The synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde involved condensation reactions with aromatic aminophenols followed by oxidative polycondensation reactions . Additionally, the synthesis of vanillin and 4-hydroxybenzaldehyde from phenols involved condensation with glyoxylic acid . These reactions highlight the reactivity of the benzaldehyde moiety and its utility in forming more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-phenoxybenzaldehyde derivatives can be influenced by substituents on the benzene ring. For instance, the introduction of a methyl group in the synthesis of methylbenzaldehydes from ethanol showed that selectivities for these compounds could exceed 30% due to rapid cyclization reactions and steric protection . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized using techniques such as TG-DTA, DSC, SEC, cyclic voltammetry, and fluorescence analyses . These properties are crucial for the potential application of these materials in various fields, including electronics and photonics.
Scientific Research Applications
Anti-Asthmatic Activity
- Phenolic compounds from Gastrodia elata, including derivatives similar to 4-Phenoxybenzaldehyde, exhibit significant anti-asthmatic activities. These compounds are effective in reducing airway resistance and inflammation in asthma models (Jang, Lee, & Kim, 2010).
Synthetic Applications
- 4-Fluoro-3-phenoxybenzaldehyde, a derivative of 4-Phenoxybenzaldehyde, can be synthesized through a Sommelet reaction. This demonstrates the synthetic versatility of 4-Phenoxybenzaldehyde and its derivatives in chemical processes (Wenxian, Min-can, & Lantao, 2005).
Oxyfunctionalization in Chemical Synthesis
- A study on remote benzylic C(sp3)–H oxyfunctionalization, directed by the hindered para-hydroxyl group, involves compounds related to 4-Phenoxybenzaldehyde. This process is valuable for transforming benzyl alcohols and ethers into aromatic carbonyl compounds, indicating the potential application of 4-Phenoxybenzaldehyde in pharmaceutical and fundamental research (Jiang et al., 2014).
Electrochemical Detection in Biomedical Analysis
- Vanillin, a compound structurally related to 4-Phenoxybenzaldehyde, has been used as an internal standard in the electrochemical detection of other compounds, demonstrating the potential utility of 4-Phenoxybenzaldehyde in similar applications (Buell & Girard, 1984).
Antimicrobial and Antifungal Properties
- Derivatives of 4-Phenoxybenzaldehyde, like 2-Hydroxy-4-methoxybenzaldehyde, have shown significant antimicrobial and antifungal properties. This indicates the potential of 4-Phenoxybenzaldehyde in developing antifungal and antibacterial agents (Harohally et al., 2017).
Copper-mediated Selective Oxidation
- Studies on copper-mediated selective oxidation of hydroxybenzaldehydes, which are structurally related to 4-Phenoxybenzaldehyde, suggest potential applications in the selective oxidation processes, relevant to pharmaceutical and perfume industries (Boldron et al., 2005).
Molecular Docking Investigations
- Investigations on the intermolecular interactions and molecular docking of compounds like 4-Methoxybenzaldehyde, closely related to 4-Phenoxybenzaldehyde, indicate its potential use in drug design and molecular modeling (Ghalla et al., 2018).
Spectroscopic Studies and Characterization
- Spectroscopic studies of chlorinated dihydroxybenzaldehydes, similar to 4-Phenoxybenzaldehyde, contribute to understanding their chemical behavior and potential applications in various scientific fields (Kolehmainen et al., 1995).
Electrochemical Features in Polymer Research
- The polymerization of 4-Hydroxybenzaldehyde, a related compound, highlights potential applications of 4-Phenoxybenzaldehyde in polymer research and its electrochemical features (Yağmur et al., 2020).
Structural Elucidation in Food Chemistry
- The identification and structural elucidation of a derivative of p-phenoxybenzaldehyde in bamboo shoots demonstrate its relevance in food chemistry and analytical studies (Shin et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHJVDRPZNVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021730 | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxybenzaldehyde | |
CAS RN |
67-36-7 | |
Record name | 4-Phenoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PHENOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58H5VR8362 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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